Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area – Impact on CNS Drug‑Likeness
The target compound possesses six hydrogen‑bond acceptors (HBA) [REFS‑1]. The comparator methyl 1-(benzenesulfonyl)azetidine-3-carboxylate has only four HBA [REFS‑2]. The two additional oxygen atoms (from the nitro group) directly increase the topological polar surface area (TPSA) from an estimated ~80 Ų (comparator) to 106.82 Ų (target) [REFS‑1]. In CNS drug discovery, a TPSA <140 Ų is considered favourable; the target remains within this window but with a higher density of polar interactions that can be exploited for target binding. The quantified difference of ~27 Ų represents a 34 % increase in polar surface, which can be a decisive factor when balancing passive permeability against target affinity.
| Evidence Dimension | Hydrogen‑bond acceptor count and TPSA |
|---|---|
| Target Compound Data | 6 HBA; TPSA = 106.82 Ų [REFS‑1] |
| Comparator Or Baseline | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate: 4 HBA; TPSA ≈ 80 Ų (estimated from structure) [REFS‑2] |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +27 Ų (+34 %) |
| Conditions | Computed properties from Chemscene product page [REFS‑1] and ChemicalBook data [REFS‑2] |
Why This Matters
Procurement of the target compound delivers a measurably higher polar surface area that can fine‑tune CNS penetration and target engagement profiles without breaching the 140 Ų TPSA ceiling.
